![molecular formula C13H11ClN4 B14215558 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- CAS No. 723741-01-3](/img/structure/B14215558.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be achieved through various methods. One efficient method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly approach allows for the synthesis of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent. The reaction typically proceeds at room temperature with high yields .
Another method involves the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones using sodium borohydride in the presence of vanadium pentoxide at room temperature .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyrimidine derivatives often involve scalable and cost-effective synthetic routes. The use of dicationic ionic liquids (DILs) has been explored for their applicability in various fields due to their diverse structures, extensive adjustability, and exceptional thermal resistance .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolopyrimidine N-oxides, while reduction reactions can produce triazolopyrimidine derivatives with reduced functional groups .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They have been studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: Triazolopyrimidine derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.
Industry: These compounds are used in the development of new materials and as catalysts in various chemical reactions
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have confirmed the binding of these compounds to the active site of CDK2 through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b][1,2,4]triazole
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- stands out due to its unique structural features and diverse biological activities. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and has shown higher efficacy in certain biological assays .
Properties
CAS No. |
723741-01-3 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-8-7-9(2)18-12(16-17-13(18)15-8)10-5-3-4-6-11(10)14/h3-7H,1-2H3 |
InChI Key |
RINDMJQNQSEMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


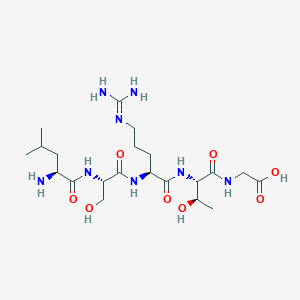
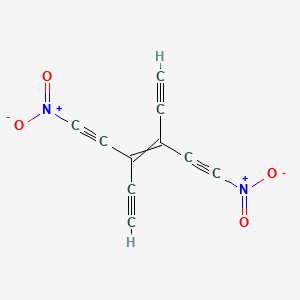
![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
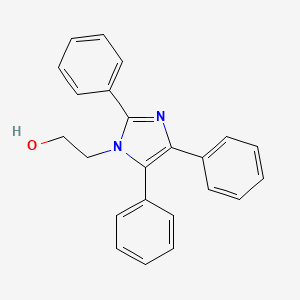
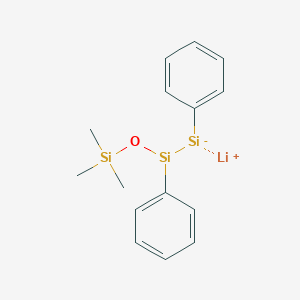
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
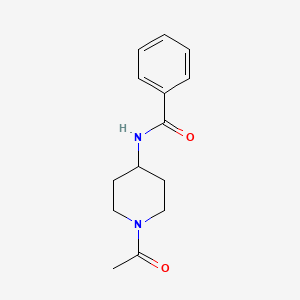
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
